3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
CAS No.: 69439-68-5
Cat. No.: VC17010258
Molecular Formula: C31H62O6P2
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69439-68-5 |
|---|---|
| Molecular Formula | C31H62O6P2 |
| Molecular Weight | 592.8 g/mol |
| IUPAC Name | 3,9-bis(11-methyldodecoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C31H62O6P2/c1-29(2)21-17-13-9-5-7-11-15-19-23-32-38-34-25-31(26-35-38)27-36-39(37-28-31)33-24-20-16-12-8-6-10-14-18-22-30(3)4/h29-30H,5-28H2,1-4H3 |
| Standard InChI Key | DLPYIYGAPYPKQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCC(C)C |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Formation of the Spirocyclic Core: Pentaerythritol reacts with phosphorus oxychloride (POCl<sub>3</sub>) under controlled conditions to generate the 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane backbone.
-
Alkoxylation: Isotridecyl alcohol is introduced to substitute the chlorine atoms on the phosphorus centers, yielding the final product .
Industrial Production
Large-scale manufacturing requires precise stoichiometry and anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine intermediates. Post-synthesis purification often involves recrystallization from nonpolar solvents to isolate the product .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Flash Point | ~188 °C (inferred) | |
| LogP | 10.887 | |
| Polar Surface Area | 82.56 Ų |
The high LogP value indicates extreme lipophilicity, favoring solubility in organic matrices like polyolefins. The polar surface area suggests limited hydrogen-bonding capacity, aligning with its role as a non-migrating stabilizer .
Applications in Polymer Science
Antioxidant Mechanism
As a secondary antioxidant, this compound scavenges peroxy radicals generated during polymer degradation. The phosphorus centers act as Lewis acids, decomposing hydroperoxides into non-radical species and preventing chain autoxidation .
Performance in Polyolefins
In polyethylene and polypropylene, it synergizes with phenolic primary antioxidants (e.g., Irganox 1010) to enhance thermal stability. Studies on analogous diphosphites demonstrate a 30–50% reduction in carbonyl formation during accelerated aging tests .
Comparative Analysis with Analogues
The isotridecyloxy derivative balances molecular weight and lipophilicity, offering a middle ground between shorter-chain analogues (e.g., dicumylphenoxy) and longer-chain variants (e.g., octadecyloxy) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume